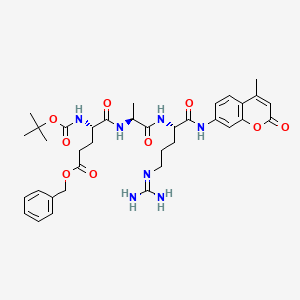
Boc-Glu(obzl)-Ala-Arg-Mca
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-Glu(obzl)-Ala-Arg-Mca: is a synthetic peptide used primarily in biochemical research. It is composed of four amino acids: Boc-Glu(obzl), Ala, Arg, and Mca. The compound is often used as a substrate in enzymatic assays, particularly for studying protease activity. The presence of the 7-amino-4-methylcoumarin (Mca) fluorophore allows for the detection of enzymatic activity through fluorescence.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Glu(obzl)-Ala-Arg-Mca involves solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a resin. Subsequent amino acids are added sequentially, with each addition followed by deprotection and coupling steps. The Boc (tert-butoxycarbonyl) group is used to protect the amino group of the amino acids during synthesis. The benzyl (obzl) group protects the carboxyl group of glutamic acid.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Boc-Glu(obzl)-Ala-Arg-Mca can undergo various chemical reactions, including:
Deprotection: Removal of the Boc and benzyl groups under acidic conditions.
Hydrolysis: Cleavage of peptide bonds by proteases.
Oxidation and Reduction: Potential modifications of amino acid side chains.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove Boc groups.
Coupling Reagents: Carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) are used for peptide bond formation.
Hydrolysis: Enzymatic reactions using specific proteases.
Major Products:
Deprotected Peptides: Resulting from the removal of protecting groups.
Cleaved Peptides: Products of enzymatic hydrolysis.
Applications De Recherche Scientifique
Chemistry: Boc-Glu(obzl)-Ala-Arg-Mca is used in the synthesis of peptide-based inhibitors and substrates for studying enzyme kinetics and mechanisms.
Biology: The compound is employed in assays to study protease activity, particularly trypsin-like serine proteases. It helps in understanding enzyme-substrate interactions and enzyme specificity.
Medicine: In medical research, this compound is used to screen for potential protease inhibitors, which can lead to the development of therapeutic agents for diseases involving protease dysregulation.
Industry: The compound is used in the development of diagnostic assays and in quality control processes for enzyme activity measurement.
Mécanisme D'action
Boc-Glu(obzl)-Ala-Arg-Mca acts as a substrate for trypsin-like serine proteases. The enzyme recognizes the specific amino acid sequence and cleaves the peptide bond between Arg and Mca. This cleavage releases the Mca fluorophore, which becomes highly fluorescent upon release. The increase in fluorescence intensity is measured to determine protease activity.
Comparaison Avec Des Composés Similaires
Boc-Glu(obzl)-Ala-Arg-AMC: Another fluorogenic substrate with a similar structure but different fluorophore (7-amino-4-methylcoumarin).
Boc-Glu(obzl)-Ala-Arg-pNA: Uses p-nitroaniline as the chromophore instead of Mca.
Uniqueness: Boc-Glu(obzl)-Ala-Arg-Mca is unique due to its specific amino acid sequence and the use of Mca as a fluorophore. This combination provides high sensitivity and specificity for detecting protease activity, making it a valuable tool in biochemical research.
Propriétés
IUPAC Name |
benzyl (4S)-5-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H47N7O9/c1-21-18-30(45)51-28-19-24(13-14-25(21)28)41-33(48)26(12-9-17-39-34(37)38)42-31(46)22(2)40-32(47)27(43-35(49)52-36(3,4)5)15-16-29(44)50-20-23-10-7-6-8-11-23/h6-8,10-11,13-14,18-19,22,26-27H,9,12,15-17,20H2,1-5H3,(H,40,47)(H,41,48)(H,42,46)(H,43,49)(H4,37,38,39)/t22-,26-,27-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXNNDRYRRUSMM-CAVYSCNFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H47N7O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
721.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Methylhexahydrocyclopenta[b]pyrrole-1(2H)-carbaldehyde](/img/structure/B571354.png)
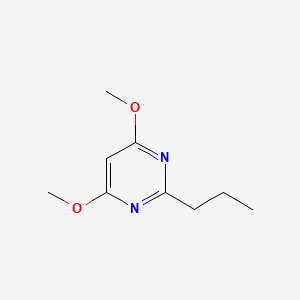
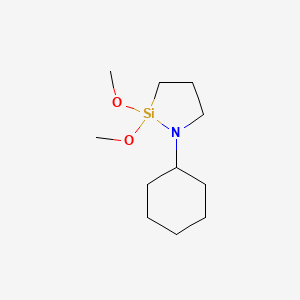
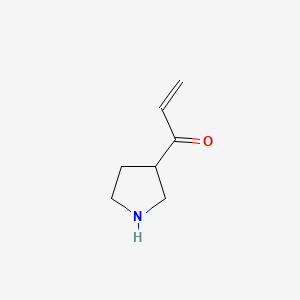
![9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2,5,7(12),8,10,14,16-octaene](/img/structure/B571361.png)
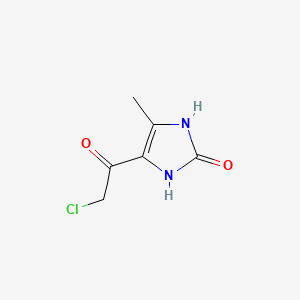
![Furo[2,3-g][1,3]benzoxazole](/img/structure/B571363.png)
![2-[6-Anilino-5-cyano-2-[2-[2-[4-fluoro-6-(3-isopropoxypropylamino)-1,3,5-triazin-2-yloxy]ethoxy]ethylamino]-4-methyl-3-pyridylazo]-4,6-dichlorobenzothiazole](/img/structure/B571366.png)
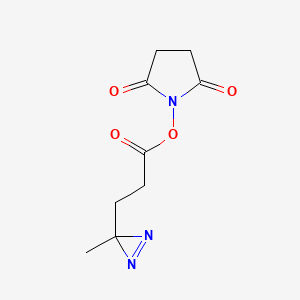
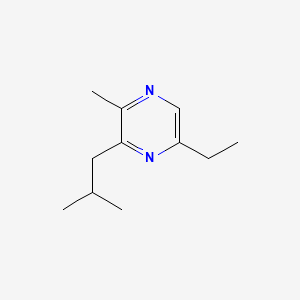
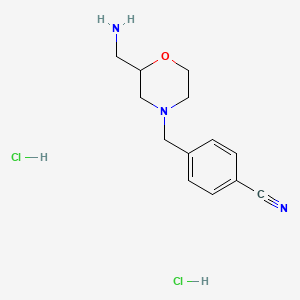

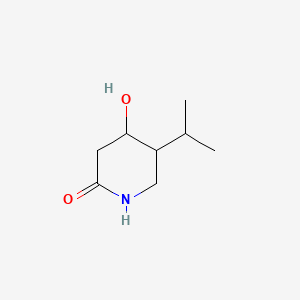
![1H-Imidazo[4,5-f]quinazolin-2-amine](/img/structure/B571377.png)
